molecular formula C7H12Cl2N4O3 B6171367 6-(morpholin-4-yl)-1,3,5-triazine-2,4-diol dihydrochloride CAS No. 2445785-56-6

6-(morpholin-4-yl)-1,3,5-triazine-2,4-diol dihydrochloride

Cat. No.: B6171367
CAS No.: 2445785-56-6
M. Wt: 271.1
InChI Key:
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Description

6-(morpholin-4-yl)-1,3,5-triazine-2,4-diol dihydrochloride is a chemical compound that belongs to the class of triazine derivatives It is characterized by the presence of a morpholine ring attached to a triazine core, with two hydroxyl groups at the 2 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(morpholin-4-yl)-1,3,5-triazine-2,4-diol dihydrochloride typically involves the reaction of cyanuric chloride with morpholine under controlled conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by morpholine and hydroxyl groups. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of a base like triethylamine to facilitate the substitution process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Purification of the final product is typically achieved through crystallization or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

6-(morpholin-4-yl)-1,3,5-triazine-2,4-diol dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The morpholine ring or hydroxyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions, often in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

6-(morpholin-4-yl)-1,3,5-triazine-2,4-diol dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(morpholin-4-yl)-1,3,5-triazine-2,4-diol dihydrochloride is unique due to its specific triazine core structure and the presence of both morpholine and hydroxyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

2445785-56-6

Molecular Formula

C7H12Cl2N4O3

Molecular Weight

271.1

Purity

95

Origin of Product

United States

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